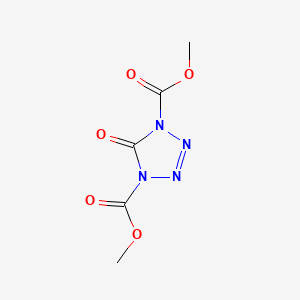
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate is a compound belonging to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate typically involves the reaction of 1-ethyl-3-methylimidazolium iodide with butane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butane-1-sulfonate group can be replaced by other nucleophiles.
Addition: The imidazolium ring can undergo addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate has a wide range of scientific research applications:
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged species, while the butane-1-sulfonate anion can interact with positively charged species. These interactions can influence various molecular pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium iodide: This compound is similar in structure but lacks the butane-1-sulfonate group, which imparts different solubility and reactivity properties.
1,3-Dimethylimidazolium chloride: This compound has a similar imidazolium core but different alkyl substituents, leading to variations in its chemical and physical properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a different anion, which affects its ionic interactions and applications.
The uniqueness of this compound lies in its specific combination of cation and anion, which provides a unique set of properties and applications.
Eigenschaften
CAS-Nummer |
874200-91-6 |
|---|---|
Molekularformel |
C10H22N2O3S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
butane-1-sulfonate;1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C6H12N2.C4H10O3S/c1-3-8-5-4-7(2)6-8;1-2-3-4-8(5,6)7/h4-5H,3,6H2,1-2H3;2-4H2,1H3,(H,5,6,7) |
InChI-Schlüssel |
GNQCYMKZGLWVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)[O-].CC[NH+]1CN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)



![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)


